molecular formula C12H16F3N5O B5619932 5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine

5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine

Cat. No. B5619932
M. Wt: 303.28 g/mol
InChI Key: DADGUJDBUBKQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For example, the synthesis of energetic material precursors like 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine demonstrates a complex synthetic route characterized by NMR, IR, DSC, and X-ray crystallography techniques (Zhu et al., 2021). Such methodologies could be adapted for synthesizing the compound , considering the similarities in functional groups.

Molecular Structure Analysis

The molecular structure of compounds within this category is typically determined using techniques such as X-ray crystallography, which reveals the precise arrangement of atoms within the crystal lattice. For instance, the reported structure of a similar compound shows an orthorhombic space group, with specific dimensions and angles, indicating a rigid and well-defined molecular geometry (Zhu et al., 2021). This detailed structural information is crucial for understanding the compound's interactions at the molecular level.

Chemical Reactions and Properties

Compounds like the one of interest can undergo a variety of chemical reactions, including cyclocondensations, substitutions, and additions, depending on their functional groups. For example, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles illustrates the reactivity of similar structures under different conditions (Reitz & Finkes, 1989). These reactions are pivotal in modifying the compound's properties for specific applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would likely involve interacting with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its intended use, and the specific conditions under which it is handled and stored .

Future Directions

Future research on this compound could potentially involve further exploring its synthesis, investigating its physical and chemical properties, studying its mechanism of action, and assessing its safety and potential applications .

properties

IUPAC Name

5-methyl-N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5O/c1-7(5-16-11-18-17-9(3)21-11)6-20-10(12(13,14)15)4-8(2)19-20/h4,7H,5-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADGUJDBUBKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC2=NN=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,3,4-oxadiazol-2-amine

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